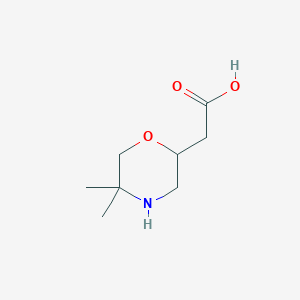

2-(5,5-Dimethylmorpholin-2-yl)acetic acid

Übersicht

Beschreibung

2-(5,5-Dimethylmorpholin-2-yl)acetic acid is an organic compound with the molecular formula C8H15NO3 It is a derivative of morpholine, a heterocyclic amine, and features a dimethyl substitution at the 5-position of the morpholine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-Dimethylmorpholin-2-yl)acetic acid typically involves the following steps:

Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring. This can be achieved through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

Dimethylation: The next step is the dimethylation of the morpholine ring at the 5-position. This can be accomplished using methyl iodide in the presence of a strong base such as sodium hydride.

Introduction of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid moiety. This can be achieved through the reaction of the dimethylmorpholine intermediate with chloroacetic acid in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. For example:

Reaction :

Key Conditions :

- Catalysts : Macroporous polymeric acids (e.g., Amberlyst-15) at 50–80°C without water removal .

- Efficiency : Yields >90% for simple alcohols like ethanol or methanol.

Amidation

Reaction with amines forms amides, a critical step in peptide coupling or drug synthesis:

Reaction :

Reagents :

- DCC (Dicyclohexylcarbodiimide) : Activates the carboxylic acid.

- DMAP (4-Dimethylaminopyridine) : Accelerates the coupling.

Applications : Used to synthesize derivatives for biological screening .

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation:

Reaction :

Mechanism : Proceeds via a six-membered cyclic transition state, releasing CO₂ .

Salt Formation

The carboxylic acid reacts with bases to form salts, enhancing solubility for pharmacological applications:

Example :

Properties :

- Solubility : >50 mg/mL in water (vs. <1 mg/mL for free acid) .

- Stability : Hygroscopic but stable under inert storage .

Nucleophilic Substitution at the Morpholine Ring

The morpholine nitrogen can participate in alkylation or acylation:

Redox Reactions

The morpholine ring’s tertiary amine can undergo oxidation, while the acetic acid moiety is redox-inert under mild conditions:

Oxidation :

Complexation with Metals

The carboxylic acid and morpholine N-atom act as chelating agents:

Example :

Comparative Reactivity Table

| Functional Group | Reaction Type | Reagents/Conditions | Key Products |

|---|---|---|---|

| Carboxylic acid | Esterification | ROH, H⁺/Amberlyst-15 | Esters (e.g., ethyl ester) |

| Carboxylic acid | Amidation | RNH₂, DCC/DMAP | Amides |

| Carboxylic acid | Salt formation | HCl, NaOH | Hydrochloride/sodium salts |

| Morpholine N-atom | Alkylation/Acylation | CH₃I, acetyl chloride | N-Alkyl/Acyl derivatives |

| Morpholine ring | Oxidation | H₂O₂, acetic acid | N-Oxide |

Research Findings

- Synthetic Utility : The compound’s dual functionality enables its use as a building block in drug design, particularly for central nervous system targets .

- Stability : Salt forms (e.g., hydrochloride) exhibit improved pharmacokinetic profiles compared to the free acid .

- Catalytic Applications : Zinc complexes of this compound accelerate esterification and cycloaddition reactions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Drug Development

2-(5,5-Dimethylmorpholin-2-yl)acetic acid is primarily investigated for its role in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for the synthesis of pharmaceuticals aimed at treating a range of conditions.

Case Study: Antihypertensive Agents

Research has shown that derivatives of this compound can act as antihypertensive agents. Studies indicate that modifications of the morpholine ring can enhance selectivity and potency against specific receptors involved in blood pressure regulation .

2. Enzyme Inhibitors

The compound has shown promise as an enzyme inhibitor. It can be utilized in the design of inhibitors targeting enzymes involved in metabolic pathways, potentially leading to new treatments for metabolic disorders .

Synthetic Methodologies

1. Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including:

- Enzyme-Mediated Synthesis : Utilizing specific enzymes to catalyze the formation of the compound from simpler precursors.

- Fluorous Synthesis : This method leverages fluorous phase separation to purify products efficiently .

Table 1: Comparison of Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Enzyme-Mediated Synthesis | High specificity and yield | Costly enzyme preparation |

| Fluorous Synthesis | Efficient purification | Requires specialized reagents |

Analytical Applications

1. Analytical Chemistry

The compound is employed in analytical chemistry for the development of new assays and detection methods. Its properties allow for the creation of sensitive detection systems for various analytes in biological samples.

Industrial Applications

1. Agrochemicals

Research indicates potential applications in agrochemicals as a precursor for developing herbicides or fungicides. The morpholine structure may enhance the bioactivity of agricultural chemicals, leading to more effective pest control solutions.

Wirkmechanismus

The mechanism of action of 2-(5,5-Dimethylmorpholin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It can also interact with cellular receptors, influencing signal transduction pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Morpholine-2-carboxylic acid: Similar structure but lacks the dimethyl substitution.

2-(4,4-Dimethylmorpholin-2-yl)acetic acid: Similar structure but with different substitution pattern.

N-Methylmorpholine-2-carboxylic acid: Similar structure but with a different functional group.

Uniqueness

2-(5,5-Dimethylmorpholin-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The dimethyl substitution at the 5-position of the morpholine ring enhances its stability and reactivity, making it a valuable compound for various applications.

Biologische Aktivität

2-(5,5-Dimethylmorpholin-2-yl)acetic acid (CAS No. 180863-28-9) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₅N₃O₂

- Molecular Weight : 185.23 g/mol

- Structure : The compound contains a morpholine ring, which is crucial for its biological activity.

Pharmacological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity :

-

Anti-inflammatory Effects :

- The compound has been investigated for its anti-inflammatory properties, potentially inhibiting pathways involved in inflammation. This suggests a role in treating conditions characterized by chronic inflammation .

-

Neuroprotective Effects :

- Preliminary studies suggest that this compound may have neuroprotective qualities, potentially beneficial in neurological disorders .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound shows the ability to inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory processes.

- Receptor Modulation : It may modulate receptors associated with pain and inflammation, contributing to its analgesic effects .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | <0.03125 | Highly Active |

| Escherichia coli | 1–4 | Moderately Active |

| Pseudomonas aeruginosa | 1–8 | Moderately Active |

| Enterococcus faecalis | <0.25 | Highly Active |

Case Studies

-

Study on Antibacterial Efficacy :

A study published in 2023 evaluated the antibacterial efficacy of various morpholine derivatives, including this compound. It demonstrated potent activity against multidrug-resistant strains of bacteria, highlighting its potential as a therapeutic agent in treating resistant infections . -

Neuroprotective Study :

Another research effort focused on the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that it could reduce neuronal cell death and inflammation in vitro, suggesting its utility in neurodegenerative disease management .

Eigenschaften

IUPAC Name |

2-(5,5-dimethylmorpholin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(2)5-12-6(4-9-8)3-7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYCKMQSPUVYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(CN1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861427 | |

| Record name | (5,5-Dimethylmorpholin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180863-28-9 | |

| Record name | 5,5-Dimethyl-2-morpholineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180863-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5,5-Dimethylmorpholin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.